molecular formula C22H22O7S B4611373 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

Cat. No.: B4611373
M. Wt: 430.5 g/mol
InChI Key: BNCHREOSGXXDBI-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C22H22O7S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.10862421 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methanesulfonic Acid in Reductive Ring-Opening Reactions

Methanesulfonic Acid as a Catalyst : Methanesulfonic acid has been demonstrated to be an effective catalyst in various chemical reactions. For example, it is used in the reductive ring-opening of O-benzylidene acetals, providing an efficient alternative to traditional reagents. This showcases its utility in promoting regioselective reactions, a property that might be relevant when considering the synthesis or modification of complex molecules like the one (Zinin et al., 2007).

Regioselective N-Mesylation

Selective Reagent for Mesylation : The reagent "1H-Benzotriazol-1-yl methanesulfonate" exemplifies the specificity that can be achieved with methanesulfonate derivatives in selectively modifying molecules. It is particularly effective in differentiating amino groups for mesylation, highlighting the potential of methanesulfonate-based reagents in targeted chemical modifications (Kim et al., 1999).

Direct Dehydrogenative Alkylation

Oxidative C-H Bond Activation : A manganese dioxide-methanesulfonic acid system has been developed for the direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation. This process occurs smoothly under air atmosphere and underscores the role of methanesulfonic acid in facilitating oxidative reactions, which could be applicable in synthesizing or modifying the compound of interest (Liu et al., 2013).

Synthesis of Complex Molecules

Microwave-Assisted Synthesis : The synthesis of complex molecules like 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) has been achieved using methanesulfonic acid under microwave-assisted conditions. This highlights the utility of methanesulfonic acid in facilitating the synthesis of complex molecular structures, potentially relevant for the synthesis of the compound of interest (Qi et al., 2014).

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7S/c1-4-5-14-10-16-19(12-18(14)29-30(3,24)25)28-13(2)21(22(16)23)15-6-7-17-20(11-15)27-9-8-26-17/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCHREOSGXXDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Reactant of Route 3
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Reactant of Route 6
Reactant of Route 6
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

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